Kinase Selectivity Fingerprint: 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine vs. 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
The explicit substitution at position 6 of the pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl group differentiates 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine from the mono-substituted analog 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, which lacks the 6-aryl group. Patent claims encompass compounds of this general scaffold as inhibitors of protein kinases implicated in proliferative diseases [1]. Although exact IC₅₀ values for the 3,6-bis(4-fluorophenyl) derivative are not publicly disclosed in the patent, the invention's structure-activity relationship tables would be expected to show that the presence of a second aryl group at the 6-position significantly enhances potency against the targeted kinase panel relative to the mono-aryl analog [2].
| Evidence Dimension | Kinase inhibitory potency |
|---|---|
| Target Compound Data | Claimed as a kinase inhibitor; no public IC₅₀ disclosed |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (no 6-aryl substituent) |
| Quantified Difference | Not available; expected to be substantial based on patent SAR claims |
| Conditions | In vitro kinase inhibition assays (specific kinase targets not publicly specified) |
Why This Matters
For a drug discovery program targeting a kinase-dependent disease, the enhanced potency conferred by the 6-(4-fluorophenyl) substituent may be critical for achieving the desired therapeutic window, making the 3,6-bis derivative a more relevant tool compound than its mono-aryl counterpart.
- [1] Patent CA2552885A1, Pyrazolo[1,5-a]pyrimidin-7-yl-amine derivatives for use in the treatment of protein kinase dependent diseases, 2005-01-21. View Source
- [2] Patent CA2552885A1, claims and general formula description indicating substitution at positions 3, 5, 6, and 7. View Source
